1-Fluoro-3-iodobenzene CAS number 1121-86-4
1-Fluoro-3-iodobenzene CAS number 1121-86-4
An In-depth Technical Guide to 1-Fluoro-3-iodobenzene (CAS 1121-86-4) for Advanced Chemical Synthesis
Abstract
1-Fluoro-3-iodobenzene (CAS No. 1121-86-4) is a halogenated aromatic compound that has emerged as a pivotal building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Its unique molecular architecture, featuring two different halogen atoms—fluorine and iodine—at the meta positions, offers exceptional versatility for selective, stepwise functionalization. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds allows for regioselective cross-coupling reactions, making it an invaluable intermediate for constructing complex molecular frameworks.[1] This guide provides an in-depth analysis of its physicochemical properties, a detailed synthesis protocol, insights into its chemical reactivity, and comprehensive methodologies for its application in cornerstone reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this versatile reagent.
Core Physicochemical and Spectroscopic Profile
1-Fluoro-3-iodobenzene is typically a colorless to pale yellow or pink liquid under standard conditions.[1][3][4] Its physical and chemical properties are critical for its handling, storage, and application in synthesis. The presence of the fluorine atom notably influences the molecule's electronic properties, lipophilicity, and metabolic stability in derivative compounds, which is a highly desirable trait in medicinal chemistry.[5][6][7]
Table 1: Physicochemical Properties of 1-Fluoro-3-iodobenzene
| Property | Value | Source(s) |
| CAS Number | 1121-86-4 | [3][8][9][10] |
| Molecular Formula | C₆H₄FI | [2][4][9] |
| Molecular Weight | 222.00 g/mol | [2][4][9][11] |
| Appearance | Clear, colorless to yellow/orange/pink liquid | [2][3][4] |
| Density | 1.89 - 1.917 g/mL at 25 °C | [2][3][4] |
| Boiling Point | 77-78 °C at 19 mmHg | [2][3] |
| Melting Point | -42 °C | [2] |
| Refractive Index (n²⁰/D) | 1.583 - 1.586 | [2][3] |
| SMILES | FC1=CC(I)=CC=C1 | [9] |
| InChIKey | VSKSBSORLCDRHS-UHFFFAOYSA-N | [12][13] |
Spectroscopic Data Summary
Spectroscopic analysis is fundamental for confirming the identity and purity of 1-Fluoro-3-iodobenzene. Proton NMR (¹H NMR) data provides characteristic shifts and coupling constants for the aromatic protons.
-
¹H NMR (300 MHz, in TMS): The spectrum displays complex multiplets in the aromatic region, typically between δ 6.88 and δ 7.37 ppm, consistent with a 1,3-disubstituted benzene ring.[12]
-
Mass Spectrometry (MS): The electron ionization mass spectrum provides information on the molecular weight and fragmentation pattern.[13]
Synthesis Protocol: From 3-Fluoroaniline to 1-Fluoro-3-iodobenzene
The most common and scalable synthesis of 1-Fluoro-3-iodobenzene involves a Sandmeyer-type reaction, starting from the readily available 3-fluoroaniline. This process hinges on the diazotization of the primary amine followed by substitution with iodide.
Experimental Workflow: Diazotization and Iodination
Caption: Synthesis workflow for 1-Fluoro-3-iodobenzene.
Step-by-Step Methodology
This protocol is adapted from established laboratory procedures.[3]
-
Reaction Setup: In a reaction vessel equipped with a stirrer and cooled to 0 °C, dissolve 3-fluoroaniline (1.0 eq.) in 32% sulfuric acid.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.03 eq.) dropwise to the aniline solution, ensuring the temperature is maintained at 0 °C. Stir the resulting mixture vigorously for 1 hour at this temperature. The formation of the diazonium salt is critical and temperature control is paramount to prevent decomposition.
-
Iodination: To the same vessel, add a pre-cooled aqueous solution of potassium iodide (KI) (1.5 eq.) dropwise. Continue stirring at 0 °C for an additional hour. The diazonium group is an excellent leaving group, readily displaced by the iodide nucleophile.
-
Extraction: Upon reaction completion, transfer the mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (EtOAc).
-
Washing and Neutralization: Combine the organic layers and wash sequentially with water and a 10% aqueous solution of sodium bisulfite (NaHSO₃). The bisulfite wash is crucial for quenching any residual iodine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the final product, 1-fluoro-3-iodobenzene.[3]
Chemical Reactivity and Strategic Applications
The synthetic utility of 1-fluoro-3-iodobenzene stems from the differential reactivity of its C-I and C-F bonds. The C-I bond is significantly weaker and more polarized than the C-F bond, making it the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions. This allows the iodine to be selectively replaced while leaving the fluorine atom untouched, which can then be used to modulate the properties of the final molecule or serve as a handle for later-stage fluorination chemistry.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Exemplary Protocol: Synthesis of 3-Fluoro-biphenyl
-
Reagent Preparation: To an oven-dried flask, add 1-fluoro-3-iodobenzene (1.0 eq.), phenylboronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).
-
Catalyst and Solvent Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 eq.), to the flask. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent system, typically a mixture like 1,4-dioxane and water. 3. Reaction Execution: Heat the mixture, typically to 80-100 °C, and monitor the reaction progress using TLC or GC-MS. The choice of catalyst, base, and solvent can significantly impact yield and reaction time. [14]4. Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.
-
Purification: Purify the crude product via column chromatography on silica gel to obtain the desired 3-fluoro-biphenyl.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, creating aryl amines from aryl halides. [15][16]This reaction is exceptionally important in drug discovery, as the aryl amine moiety is a common pharmacophore.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Exemplary Protocol: Synthesis of N-Aryl-3-fluoroaniline Derivative
-
Reagent Preparation: In a glovebox or under an inert atmosphere, combine 1-fluoro-3-iodobenzene (1.0 eq.), the desired primary or secondary amine (1.1-1.2 eq.), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq.), and a palladium precatalyst/ligand system (e.g., Pd₂(dba)₃ with a specialized phosphine ligand like RuPhos or XPhos). [17]2. Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or dioxane.
-
Reaction Execution: Heat the reaction mixture, typically between 80-110 °C, until the starting material is consumed (monitored by TLC or LC-MS). The choice of ligand is critical and depends on the steric and electronic properties of the amine coupling partner. [18]4. Workup: Cool the reaction, quench carefully with water or a saturated ammonium chloride solution, and extract with an organic solvent.
-
Purification: Wash, dry, and concentrate the organic phase. Purify the resulting crude material by column chromatography to yield the target N-(3-fluorophenyl)amine.
Safety, Handling, and Storage
Proper handling of 1-fluoro-3-iodobenzene is essential due to its hazardous properties. It is classified as a combustible liquid and causes skin and serious eye irritation. [8][10][11]
Table 2: GHS Hazard Information
| Hazard Code | Description | Precautionary Statement(s) |
| H227 | Combustible liquid | P210: Keep away from heat/sparks/open flames. |
| H315 | Causes skin irritation | P280: Wear protective gloves/clothing. |
| H319 | Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water. |
| H335 | May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
Storage and Stability:
-
Store in a cool, dry, well-ventilated place away from heat and ignition sources. [10]* The compound is light-sensitive; store in an amber or opaque container. [8][10]* It is incompatible with strong oxidizing agents. [8][10]* Some commercial preparations are stabilized with copper chips to improve shelf life. [2]
Conclusion
1-Fluoro-3-iodobenzene stands out as a premier building block for modern synthetic chemistry. Its predictable regioselectivity, enabling facile C-C and C-N bond formation at the iodine position while preserving the fluorine atom, provides a strategic advantage in multistep syntheses. The protocols and mechanistic insights detailed in this guide underscore its utility and provide a framework for its effective application in the synthesis of high-value molecules for the pharmaceutical, agrochemical, and material science sectors. Mastery of its handling and reactivity allows researchers to unlock significant synthetic potential, accelerating the development of novel chemical entities.
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